5-Amino-4-bromo-2-chlorophenol
Overview
Description
5-Amino-4-bromo-2-chlorophenol is an organic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, where the phenolic ring is substituted with amino, bromo, and chloro groups
Mechanism of Action
Target of Action
It’s worth noting that amines, such as the one present in this compound, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Based on its structural similarity to other phenolic compounds, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of the amino group may also facilitate nucleophilic aromatic substitution reactions .
Result of Action
Phenolic compounds can have various effects at the cellular level, often related to their antioxidant properties or their ability to modulate enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-chlorophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes:
Halogenation: Phenol is first brominated and chlorinated to introduce the bromo and chloro substituents.
Amination: The halogenated phenol is then subjected to nucleophilic aromatic substitution to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time during the halogenation and amination steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to other functional groups.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols or amines.
Substitution: Substituted phenols with different functional groups.
Scientific Research Applications
5-Amino-4-bromo-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Lacks the amino group, making it less reactive in certain substitution reactions.
5-Amino-2-chlorophenol: Lacks the bromo group, affecting its overall reactivity and applications.
5-Amino-4-bromophenol: Lacks the chloro group, which can influence its chemical behavior and biological activity.
Uniqueness: 5-Amino-4-bromo-2-chlorophenol is unique due to the presence of all three substituents (amino, bromo, and chloro) on the phenolic ring
Properties
IUPAC Name |
5-amino-4-bromo-2-chlorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVAEBUVWFXKIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306560 | |
Record name | 5-Amino-4-bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232505-77-9 | |
Record name | 5-Amino-4-bromo-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232505-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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